Cyclopamine-KAAD

Catalog No.
S651114
CAS No.
306387-90-6
M.F
C₄₄H₆₃N₃O₄
M. Wt
698 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopamine-KAAD

CAS Number

306387-90-6

Product Name

Cyclopamine-KAAD

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C₄₄H₆₃N₃O₄

Molecular Weight

698 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Synonyms

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine, KAAD-cyclopamine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C

Inhibition of Hedgehog Signaling

Cyclopamine-KAAD specifically binds to Smoothened (Smo), a key signaling molecule in the Hh pathway. This binding disrupts Smo's function, leading to the inhibition of downstream signaling and the suppression of cell proliferation and survival. Studies have shown that Cyclopamine-KAAD effectively inhibits the growth and survival of various cancer cell lines, including those derived from esophageal, gastrointestinal, hepatic, and pancreatic cancers [, , ].

Advantages over Cyclopamine

While Cyclopamine-KAAD shares its Hh signaling inhibition function with its parent compound, Cyclopamine, it offers several advantages:

  • Increased potency: Cyclopamine-KAAD exhibits a higher binding affinity for Smo compared to Cyclopamine, resulting in more potent Hh signaling inhibition [].
  • Improved cell permeability: Cyclopamine-KAAD is readily taken up by cells, making it more effective in targeting cancer cells within the tumor microenvironment [].
  • Reduced toxicity: Studies suggest that Cyclopamine-KAAD may have a lower toxicity profile compared to Cyclopamine, making it potentially safer for therapeutic applications [].

Research Applications

Cyclopamine-KAAD is currently being investigated in preclinical studies for its potential as a cancer therapeutic agent. Here are some specific areas of research:

  • Combination therapy: Researchers are exploring the potential of combining Cyclopamine-KAAD with other anti-cancer drugs to enhance therapeutic efficacy and overcome drug resistance [].
  • Targeted therapy: Studies are ongoing to identify specific cancer types and patient populations that might benefit most from Cyclopamine-KAAD treatment based on their Hh signaling dependence [].
  • Drug development: Efforts are underway to optimize the structure and properties of Cyclopamine-KAAD to improve its therapeutic potential and overcome limitations associated with its current form [].

XLogP3

5.2

Appearance

A solid

Dates

Modify: 2023-08-15

Explore Compound Types